
3-(4-(methylsulfonyl)phenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and piperidine precursors, followed by the introduction of the methylsulfonyl groups. This could potentially be achieved through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the propanamide backbone. The presence of the amide group could result in the formation of hydrogen bonds, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to produce a carboxylic acid and an amine. The methylsulfonyl groups could also potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the sulfonamide groups could increase the compound’s solubility in polar solvents .科学的研究の応用
Phospholipase A2 Inhibition and Cardioprotection
A series of compounds including analogs closely related to 3-(4-(methylsulfonyl)phenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide were synthesized and evaluated for their inhibitory activity against membrane-bound phospholipase A2. These compounds were found to significantly reduce myocardial infarction size in animal models, indicating potential cardioprotective effects. The structure-activity relationship study highlighted the importance of N-(phenylalkyl)piperidine derivatives for optimum potency, suggesting these compounds could be promising candidates for the development of new cardioprotective agents (Oinuma et al., 1991).
Antimicrobial Activity
Another study focused on the synthesis and antimicrobial evaluation of derivatives related to 3-(4-(methylsulfonyl)phenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide against pathogens affecting tomato plants. These compounds displayed significant antimicrobial activities, with some derivatives showing potency comparable to standard drugs. The study provides insights into the structure-activity relationships, indicating the potential of these compounds as antimicrobial agents (Vinaya et al., 2009).
Alzheimer’s Disease Treatment
Research into the treatment of Alzheimer’s disease has identified derivatives of 3-(4-(methylsulfonyl)phenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide as potential drug candidates. A series of N-substituted derivatives were synthesized and evaluated for their enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease treatment. These studies demonstrate the compound’s relevance in developing new therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).
Anticancer Agents
A novel approach to cancer treatment involves the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, including structures related to 3-(4-(methylsulfonyl)phenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide. These compounds were evaluated for their anticancer potential, with some showing significant activity against various cancer cell lines. This research underscores the potential of these compounds as leads in the development of new anticancer therapies (Rehman et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-25(21,22)16-6-3-14(4-7-16)5-8-17(20)18-13-15-9-11-19(12-10-15)26(2,23)24/h3-4,6-7,15H,5,8-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKZREVJJGOHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methylsulfonyl)phenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

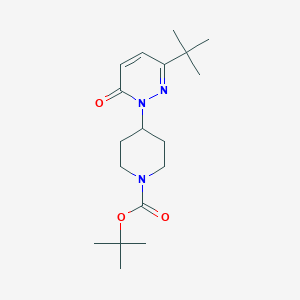
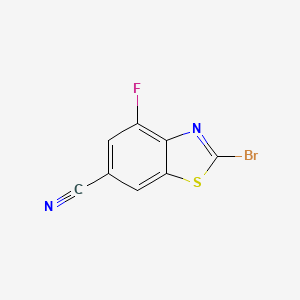

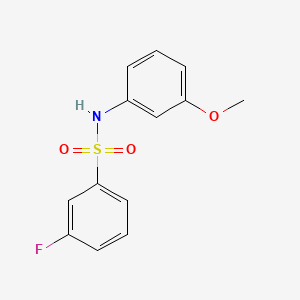
![(E)-methyl 2-(4-fluorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2989638.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2989639.png)
![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2989641.png)
![N-(cyanomethyl)-2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2989643.png)
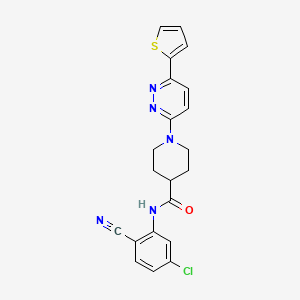
![N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2989645.png)
![5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2989646.png)

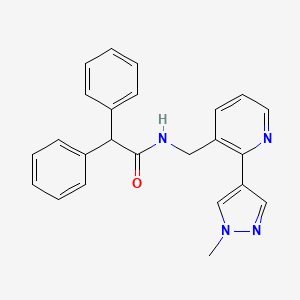
![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2989650.png)